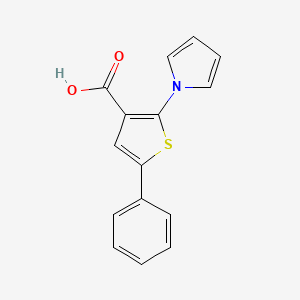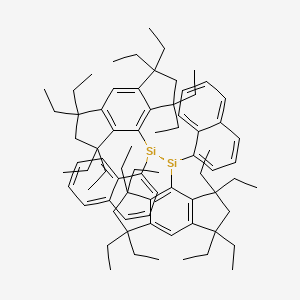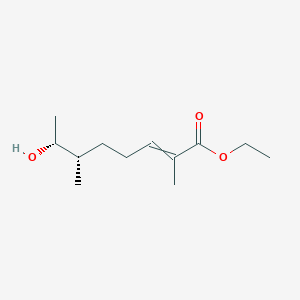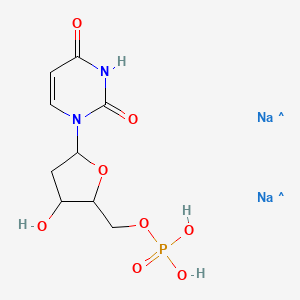![molecular formula C16H15NS2 B12516183 Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- CAS No. 820961-90-8](/img/structure/B12516183.png)
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- is a compound belonging to the benzothiazole family, which is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a 2-[(1-methyl-1-phenylethyl)thio] substituent on the benzothiazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method includes the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another approach involves the use of iodine as a catalyst for the condensation of 2-aminothiophenol with aldehydes in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and the use of recyclable ionic liquids have been developed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学研究应用
Benzothiazole derivatives, including 2-[(1-methyl-1-phenylethyl)thio]-benzothiazole, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Employed as probes for studying biological processes and as inhibitors of specific enzymes.
Medicine: Investigated for their potential as anticancer, antibacterial, and antiviral agents.
Industry: Utilized as vulcanization accelerators, antioxidants, and plant growth regulators.
作用机制
The mechanism of action of benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit the BCL-2 family of proteins, which play a crucial role in regulating apoptosis (programmed cell death). By binding to the BH3 binding groove of BCL-2 proteins, these compounds can induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2-Methylbenzothiazole: A simpler derivative with a methyl group at the 2-position.
2-Arylbenzothiazoles: Compounds with various aryl groups at the 2-position.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Compounds with an imidazo ring fused to the benzothiazole ring.
Uniqueness
Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]- is unique due to its specific substituent, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets, such as BCL-2 proteins, highlights its potential as a therapeutic agent in cancer treatment .
属性
CAS 编号 |
820961-90-8 |
|---|---|
分子式 |
C16H15NS2 |
分子量 |
285.4 g/mol |
IUPAC 名称 |
2-(2-phenylpropan-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C16H15NS2/c1-16(2,12-8-4-3-5-9-12)19-15-17-13-10-6-7-11-14(13)18-15/h3-11H,1-2H3 |
InChI 键 |
IZAYIBCTIIKGOA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


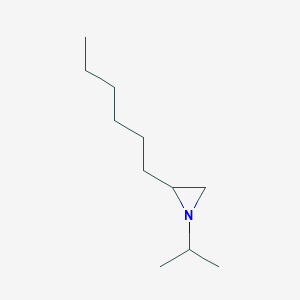

![6-methyl-2H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B12516122.png)

![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
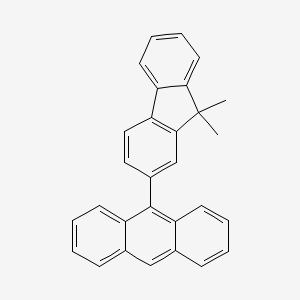
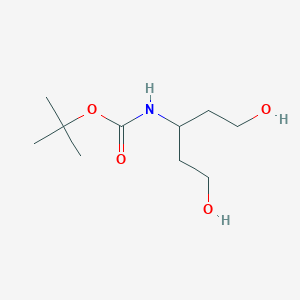
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
